nutlin-3A
Overview
Description
Nutlin-3A is a small-molecule antagonist of the murine double minute-2 (MDM2) protein, which plays a crucial role in the regulation of the tumor suppressor protein p53. By inhibiting the interaction between MDM2 and p53, this compound stabilizes and activates p53, leading to cell cycle arrest and apoptosis in cancer cells with functional p53 .
Mechanism of Action
Target of Action
Nutlin-3A primarily targets the MDM2 protein . MDM2 is an E3 ubiquitin ligase that binds to the tumor suppressor protein p53, leading to its degradation . By inhibiting MDM2, this compound stabilizes p53, thereby activating the p53 pathway .
Mode of Action
This compound is a small cis-imidazoline molecule that acts as an antagonist of MDM2 . It binds to the p53-binding pocket of MDM2, effectively disrupting the p53–MDM2 interaction . This leads to the stabilization of p53 and the activation of the p53 pathway in p53 wild-type cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the p53 pathway . By disrupting the p53–MDM2 interaction, this compound activates the p53 pathway, leading to the upregulation of p53-dependent genes . In certain contexts, such as in KRAS mutant/p53 wild type lung cancer cells, this compound has been found to inhibit the KRAS-PI3K/Akt-mTOR pathway and disrupt the fusion of autophagosomes and macropinosomes with lysosomes .
Pharmacokinetics
This compound exhibits nonlinear binding to plasma proteins, with the unbound fraction ranging from 0.7 to 11.8% . Its disposition is characterized by rapid absorption, with peak plasma concentrations at approximately 2 hours, and biphasic elimination consistent with a saturable clearance process . These properties suggest high bioavailability and rapid attainment of steady state .
Result of Action
The action of this compound results in the stabilization of p53 and the activation of the p53 pathway . This leads to the induction of p53-dependent genes, cell cycle arrest, and apoptosis . In certain cancer cells, this compound has been shown to enhance natural killer cell-mediated killing by restoring p53-dependent expression of ligands for NKG2D and DNAM-1 receptors .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of wild-type p53 is crucial for the effectiveness of this compound . Additionally, the specific cellular context, such as the presence of certain mutations (e.g., KRAS mutations in lung cancer cells), can also influence the compound’s action .
Biochemical Analysis
Biochemical Properties
Nutlin-3A plays a significant role in biochemical reactions. It antagonizes the inhibitory interaction of MDM2 with the tumor suppressor p53 . This interaction restores the expression of p53 regulated genes and shows potent antiproliferative activity in cells expressing functional p53 .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It enhances Natural Killer (NK) cell-mediated killing of neuroblastoma cells by restoring p53-dependent expression of ligands for NKG2D and DNAM-1 receptors . This influence on cell function impacts cell signaling pathways and gene expression, thereby affecting cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound is primarily through its interaction with MDM2 and p53. By inhibiting the MDM2-p53 interaction, this compound allows p53 to exert its tumor suppressor functions, leading to the expression of p53 regulated genes . This results in changes in gene expression and can lead to antiproliferative effects in cells with functional p53.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nutlin-3A is synthesized through a multi-step process involving the formation of an imidazoline core. The key steps include:
- Formation of the imidazoline ring by reacting an aldehyde with an amine.
- Introduction of the chlorophenyl groups through a Friedel-Crafts acylation.
- Final coupling with a piperazine derivative to form this compound .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This typically includes:
- Use of high-purity starting materials.
- Optimization of reaction conditions such as temperature, solvent, and catalysts.
- Implementation of purification techniques like recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Nutlin-3A primarily undergoes substitution reactions due to the presence of reactive functional groups such as the imidazoline ring and chlorophenyl groups .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further explored for their biological activities .
Scientific Research Applications
Nutlin-3A has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the p53-MDM2 interaction and develop new MDM2 inhibitors.
Biology: Employed in cell biology to investigate the role of p53 in cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancers with wild-type p53, including neuroblastoma, ovarian carcinoma, and lung cancer .
Industry: Utilized in the development of new cancer therapies and drug delivery systems.
Comparison with Similar Compounds
- RG7112
- RG7388 (Idasanutlin)
- MI-773
- HDM201
Nutlin-3A continues to be a compound of significant interest in the scientific community, offering promising avenues for cancer treatment and further research into the p53 pathway.
Properties
IUPAC Name |
4-[(4S,5R)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30Cl2N4O4/c1-18(2)40-25-16-23(39-3)12-13-24(25)29-34-27(19-4-8-21(31)9-5-19)28(20-6-10-22(32)11-7-20)36(29)30(38)35-15-14-33-26(37)17-35/h4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,33,37)/t27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUHCSBCVGXTJM-WUFINQPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@H]([C@H](N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30Cl2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317967 | |
Record name | (-)-Nutlin 3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675576-98-4, 548472-68-0 | |
Record name | (-)-Nutlin 3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=675576-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nutlin 3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0548472680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nutlin-3a | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675576984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nutlin-3 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17039 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (-)-Nutlin 3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 675576-98-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NUTLIN-3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53IA0V845C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | REBEMADLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7C92IOE65 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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